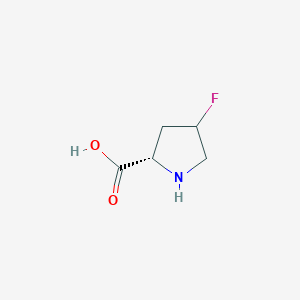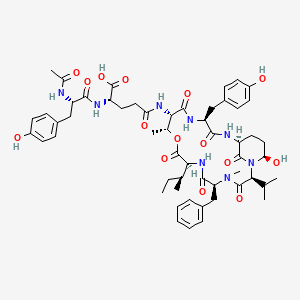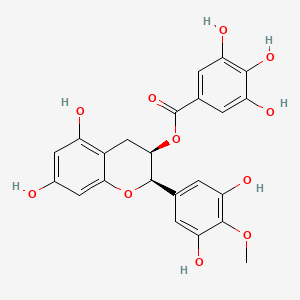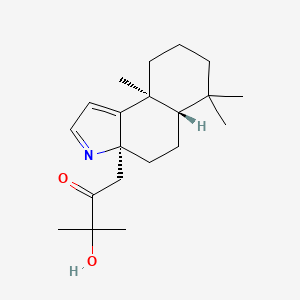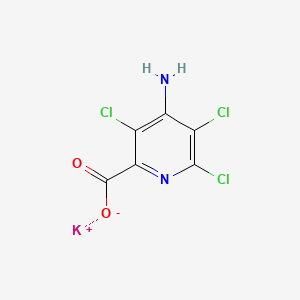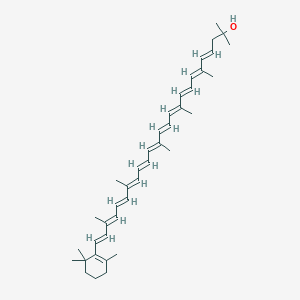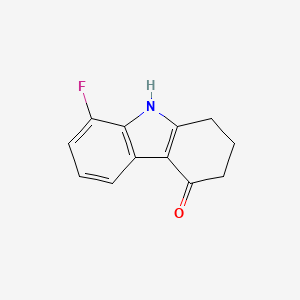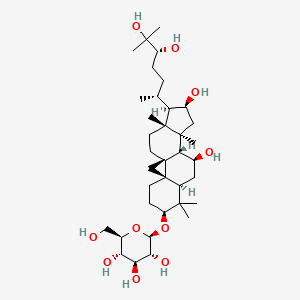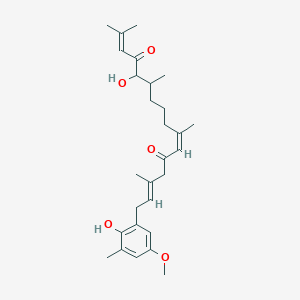
(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Isohalidrysone A is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Indicator for Acid-Base Titration
One study discusses the use of a similar compound, 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphe-nyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, as an indicator for acid-base titration. This environmentally friendly synthesized compound displays significant color change in different pH environments, making it useful for determining the end point of titrations involving strong acids and bases (Pyrko, 2021).
Applications in Organic Synthesis
Another research focus is on synthetic applications of structurally similar compounds. For example, studies on acyclic diterpenes and tricyclic diterpenes, which share some structural similarities with the compound , have been carried out. These studies typically involve the determination of chemical structures using various spectroscopic methods and exploring the potential of these compounds in organic synthesis (Itokawa et al., 1991).
Antimicrobial Activity
Compounds similar to the one specified have been synthesized and tested for their antimicrobial activity. For instance, derivatives of 1,8-dioxo-hydroxanthene, synthesized from vanillin, showed considerable antibacterial activity against various bacteria strains, suggesting potential applications in developing new antimicrobial agents (Retnosari et al., 2021).
Eigenschaften
Produktname |
(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione |
|---|---|
Molekularformel |
C28H40O5 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(10Z,14E)-5-hydroxy-16-(2-hydroxy-5-methoxy-3-methylphenyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-4,12-dione |
InChI |
InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,28,31-32H,8-10,12,15H2,1-7H3/b19-14-,20-11+ |
InChI-Schlüssel |
HTVAGPUQOOAAEN-PKVUCGNLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(/C)\CCCC(C)C(C(=O)C=C(C)C)O)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(C(=O)C=C(C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



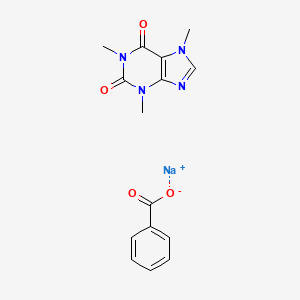
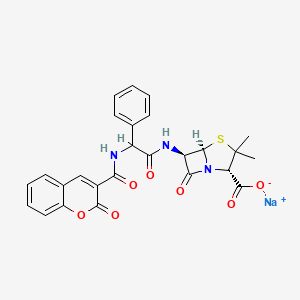

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
